molecular formula C8H8N2O B1614423 6-amino-1H-indol-4-ol CAS No. 885520-39-8

6-amino-1H-indol-4-ol

Cat. No.: B1614423
CAS No.: 885520-39-8
M. Wt: 148.16 g/mol
InChI Key: QCQWXAVDEPECFJ-UHFFFAOYSA-N
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Description

6-amino-1H-indol-4-ol (CAS 1251715-47-5) is an indole derivative with the molecular formula C8H8N2O . The indole nucleus is a fundamental scaffold in organic and medicinal chemistry, found in numerous natural products and synthetic compounds with significant biological activities . Indole derivatives are recognized as privileged structures in drug discovery due to their broad therapeutic applications, which include serving as key intermediates in the synthesis of more complex heterocyclic systems . Research into indole-based compounds has shown they possess a diverse range of pharmacological properties, such as anticancer, antimicrobial, antiviral, and anti-inflammatory activities, and they also find applications in agrochemicals and materials science . Specifically, indole-fused heterocycles, such as pyrazinoindoles, are of great interest to organic chemists for developing efficient, diversity-oriented methodologies, as these structures have demonstrated potential as efficient pharmacophores with antitumor properties . This makes this compound a valuable building block for researchers in medicinal chemistry aiming to develop novel bioactive molecules. The compound is provided for research purposes as a specialty material. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-amino-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQWXAVDEPECFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646225
Record name 6-Amino-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-39-8
Record name 6-Amino-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Characterization and Structural Elucidation of 6 Amino 1h Indol 4 Ol

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the molecular structure of 6-amino-1H-indol-4-ol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. In deuterated solvents like DMSO-d6, the ¹H NMR spectrum of indol-4-ol derivatives shows characteristic signals for the indole (B1671886) NH proton, typically appearing as a broad singlet at a high chemical shift (around δ 10-12 ppm). The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings of the indole scaffold exhibit distinct chemical shifts and coupling patterns that are influenced by the positions of the amino and hydroxyl groups. For instance, in related indole derivatives, aromatic protons resonate in the δ 6.5–8.5 ppm range.

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, the carbon atom attached to the bromine in 6-bromo-1H-indol-4-ol (a related compound) is significantly shielded, appearing at approximately 110 ppm. The specific chemical shifts for this compound would be expected to reflect the electron-donating effects of both the amino and hydroxyl groups on the aromatic ring.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. ipb.pt

Table 1: Representative NMR Data for Indole Derivatives This table presents typical chemical shift ranges for protons and carbons in indole-based structures. Actual values for this compound may vary.

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HIndole N-H~10-12
¹HAromatic C-H~6.5-8.5
¹³CAromatic C-Br~110

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the N-H and O-H stretching vibrations. The hydroxyl group (-OH) typically exhibits a broad absorption band in the region of 3200–3500 cm⁻¹. The amino group (-NH₂) would also show stretching vibrations in a similar region. Furthermore, characteristic peaks for the indole ring vibrations are expected in the 1450–1600 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-H (hydroxyl)Stretching3200 - 3500 (broad)
N-H (amino)Stretching~3300 - 3500
Indole RingC=C Stretching1450 - 1600

Mass Spectrometry (MS) Techniques (e.g., HR-MS, LC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula and structure. High-Resolution Mass Spectrometry (HR-MS) can determine the exact mass of the molecule with high accuracy, allowing for the unambiguous determination of its elemental composition (C₈H₈N₂O). chemsrc.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for analyzing the compound within complex mixtures. researchgate.net

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. The fragmentation of related indole derivatives often involves the loss of small, stable neutral molecules or the formation of characteristic fragment ions. savemyexams.com For instance, in the mass spectrum of some tryptamine (B22526) derivatives, a common fragmentation involves the loss of the nitrogen-containing side chain. squarespace.com

Solid-State Structural Analysis

While spectroscopic methods provide crucial data on connectivity and functional groups, solid-state analysis offers a definitive view of the molecule's three-dimensional structure.

X-ray Crystallography for Absolute Configuration and Supramolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers, if any. For this compound, X-ray crystallography would reveal the planarity of the indole ring system and the precise orientation of the amino and hydroxyl substituents.

Furthermore, SC-XRD elucidates the supramolecular architecture, showing how individual molecules interact with each other in the crystal lattice through hydrogen bonding and π-stacking interactions. jyu.fi The amino and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of intricate hydrogen-bonding networks that stabilize the crystal structure.

Tautomerism and Isomerism Aspects of the Indol-4-ol Moiety

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org The indole core itself can exist in different tautomeric forms, such as 1H-indole, 2H-indole, and 3H-indole, which can affect its chemical reactivity. researchgate.netnih.gov

For the indol-4-ol moiety, keto-enol tautomerism is a possibility. The "enol" form (indol-4-ol) can potentially exist in equilibrium with a "keto" tautomer (an indolin-4-one). The relative stability of these tautomers is influenced by factors such as solvent polarity and the electronic nature of other substituents on the indole ring. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative stabilities of different tautomers. jyu.fi In many related heterocyclic systems, one tautomeric form is significantly more stable and therefore predominates. For many indole derivatives, the 1H-indole tautomer is the most stable.

Chromatographic and Enantioselective Separation Techniques for Derivatives

The purification and analysis of derivatives of this compound often involve various chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being a primary tool. ijcpa.innih.govgilson.com For chiral derivatives, which are common when modifications are introduced at the 4-hydroxyl or other positions, enantioselective separation is critical to isolate and characterize individual enantiomers, as they often exhibit different biological activities. iisc.ac.incsfarmacie.cz

Research into the separation of indole derivatives has demonstrated the utility of both normal-phase and reversed-phase HPLC. nih.govresearchgate.net The choice of stationary and mobile phases is critical for achieving optimal separation. For instance, in the purification of functionalized indoles, column chromatography with silica (B1680970) gel is a common practice. nih.govmdpi.comnih.gov Solvents such as ethyl acetate (B1210297) and petroleum ether mixtures are frequently employed as eluents. mdpi.com

For the enantioselective separation of indole derivatives, chiral stationary phases (CSPs) are widely used. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven effective for resolving enantiomers of various chiral compounds, including indole analogues. researchgate.netnih.gov The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. researchgate.net

A notable example involves the separation of the enantiomers of a closely related analogue, (2RS)-1-(5-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. researchgate.netkielce.pl In this study, the researchers successfully resolved the racemic mixture using a normal-phase HPLC system equipped with an amylose tris(3,5-dimethylphenylcarbamate) chiral column (Chiralpak AD). researchgate.net This demonstrates a viable strategy for the enantioselective separation of similar 1H-indol-4-ol derivatives.

The conditions for such separations are meticulously optimized to achieve baseline resolution of the enantiomers. Factors that are typically varied include the composition of the mobile phase (e.g., mixtures of n-hexane, ethanol, and an amine modifier like diethylamine), the flow rate, and the column temperature. nih.govsigmaaldrich.com

The following table provides a hypothetical, yet representative, example of HPLC conditions that could be applied for the analytical separation of a racemic mixture of a chiral derivative of this compound, based on methods used for similar compounds. nih.govresearchgate.net

ParameterCondition
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table is a representative example based on established methods for analogous compounds and serves to illustrate a potential analytical approach.

Following the successful analytical separation, preparative HPLC can be employed to isolate the individual enantiomers for further characterization. ijcpa.ingilson.com The data below illustrates the kind of results that can be expected from such a preparative separation of a hypothetical chiral derivative of this compound.

EnantiomerRetention Time (min)Enantiomeric Excess (ee %)Purity (%)
Enantiomer 1 12.5>99>98
Enantiomer 2 15.8>99>98

This table presents illustrative data for the outcome of a preparative enantioselective HPLC separation, highlighting the high purity and enantiomeric excess achievable with optimized methods.

The development of robust chromatographic and enantioselective separation techniques is a cornerstone in the research and development of this compound derivatives, enabling the isolation and detailed study of these potentially valuable chemical entities.

Computational and Theoretical Investigations of 6 Amino 1h Indol 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties. tandfonline.comnih.gov DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, are commonly employed to optimize molecular geometries and predict vibrational frequencies. tandfonline.com

For indole (B1671886) derivatives, DFT studies can elucidate the impact of substituents on the molecule's geometry and electronic distribution. tandfonline.com The optimization process seeks to find the lowest energy conformation of the molecule. google.com Calculated parameters such as bond lengths, bond angles, and dihedral angles can be compared with experimental data where available. tandfonline.com

Table 1: Calculated Energies for 6-Amino-1H-indol-4-ol (Illustrative)

ParameterValue
Total Energy (Hartree) Value
HOMO Energy (eV) Value
LUMO Energy (eV) Value
Energy Gap (eV) Value

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. google.com Conformational analysis, a key aspect of molecular modeling, involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. google.comnih.gov

For a molecule like this compound, conformational analysis can reveal the preferred orientations of the amino and hydroxyl groups relative to the indole ring. nih.gov These conformational preferences can be crucial for understanding how the molecule interacts with biological targets. nih.gov Computational methods, such as semi-empirical methods (e.g., AM1) or more advanced DFT calculations, can be used to determine the relative energies of different conformers. google.com The most stable conformation is the one with the lowest energy. google.com

Prediction of Molecular Interactions and Binding Affinities

Understanding how a molecule like this compound interacts with biological macromolecules is fundamental to predicting its potential biological activity. arxiv.org Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is often used to predict the binding mode of a small molecule ligand to a protein target. nih.gov

The prediction of binding affinity, which quantifies the strength of the interaction, is a more complex challenge. arxiv.orgnih.gov Physics-based methods and, increasingly, machine learning and deep learning models are employed for this purpose. arxiv.org These methods consider factors such as electrostatic interactions, hydrogen bonds, and hydrophobic interactions. nih.gov For instance, the hydroxyl and amino groups of this compound can act as hydrogen bond donors and acceptors, playing a significant role in its binding to target proteins.

Table 2: Predicted Interaction Data for this compound with a Hypothetical Target (Illustrative)

Interaction TypeKey Residues InvolvedPredicted Affinity (kcal/mol)
Hydrogen Bond e.g., Asp123, Ser125Value
Hydrophobic e.g., Leu45, Val67Value
Electrostatic e.g., Arg89Value

Note: The values and residues in this table are for illustrative purposes and would be derived from specific molecular docking and binding affinity prediction studies.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. researchgate.net Quantum chemical calculations provide a suite of reactivity descriptors that help in understanding and predicting this behavior. researchgate.netresearchgate.net These descriptors are often derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). mdpi.com

Chemical Hardness (η): A measure of the resistance to a change in electron distribution, calculated as (I - A) / 2. researchgate.net

Chemical Potential (μ): The escaping tendency of electrons from a system, calculated as -(I + A) / 2. researchgate.net

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule, calculated as μ2 / 2η. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are also valuable tools. They visualize the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net For instance, in related indole systems, negative charges often accumulate around heteroatoms like oxygen and nitrogen. researchgate.net

Table 3: Calculated Reactivity Descriptors for this compound (Illustrative)

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I) -EHOMOValue
Electron Affinity (A) -ELUMOValue
Chemical Hardness (η) (I - A) / 2Value
Chemical Potential (μ) -(I + A) / 2Value
Electrophilicity Index (ω) μ2 / 2ηValue

Note: The values in this table are illustrative and would be derived from specific quantum chemical calculations.

Biological Activity and Pharmacological Potential of 6 Amino 1h Indol 4 Ol and Its Derivatives

Broad-Spectrum Biological Activities Associated with Indole (B1671886) Derivatives

Indole derivatives have demonstrated a remarkable diversity of pharmacological effects, including applications in oncology, infectious diseases, inflammation, and neurology. researchgate.netbenthamdirect.compcbiochemres.comajchem-b.com Their therapeutic versatility stems from the indole ring's capacity for various chemical modifications, allowing for the fine-tuning of biological activity and specificity. researchgate.net

The indole scaffold is a prominent feature in a multitude of natural and synthetic anticancer agents. nih.govnih.gov Vincristine and Vinblastine, indole alkaloids isolated from the Catharanthus roseus plant, are well-established chemotherapeutic drugs used in the treatment of various cancers, including lymphomas and breast cancer. nih.gov The anticancer potential of indole derivatives is attributed to their ability to interfere with multiple cellular processes critical for cancer cell proliferation and survival. researchgate.netmdpi.com

Research has shown that indole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govtandfonline.com For instance, a study on indole-aryl amide derivatives found that certain compounds could induce cell cycle arrest in the G1 phase and promote apoptosis in colon cancer cells. nih.gov Another series of indole derivatives containing penta-heterocycles demonstrated potent antiproliferative activity against lung (A549) and leukemia (K562) cell lines, with one derivative showing IC50 values in the nanomolar range. tandfonline.com The mechanisms underlying these effects often involve the modulation of key signaling pathways and proteins, such as p53, p21, and Bax. nih.govmdpi.com

Antiproliferative Activity of Selected Indole Derivatives
Compound TypeCancer Cell LineObserved EffectReference
Indole-aryl amide derivative (Compound 5)HT29 (Colon Cancer)Selective toxicity, G1 phase cell cycle arrest, apoptosis induction nih.govnih.gov
Indole-penta-heterocycle derivative (Compound 10b)A549 (Lung Cancer), K562 (Leukemia)Potent antiproliferative activity (IC50 = 12.0 nM and 10 nM, respectively) tandfonline.com
Indole-curcumin derivative (Methoxy-substituted)Hep-2, A549, HeLaPotent anticancer activity (IC50 = 12 µM, 15 µM, and 4 µM, respectively) mdpi.com
3,5-Diprenyl indoleMIA PaCa-2 (Pancreatic Cancer)Cytotoxic agent (IC50 = 9.5 ± 2.2 μM) mdpi.com

Indole and its derivatives have long been recognized for their antimicrobial properties against a wide range of pathogenic bacteria and fungi. researchgate.netnih.govnih.gov The rise of multidrug-resistant strains has spurred research into novel antimicrobial agents, with indole derivatives emerging as promising candidates. nih.gov They can exhibit potent activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

The mechanisms of antimicrobial action for indole derivatives are diverse. Some compounds are believed to disrupt bacterial cell membranes and inhibit biofilm formation, a key factor in chronic infections. nih.gov Others may interfere with essential bacterial enzymes or cellular processes. For example, some indole derivatives have shown the ability to inhibit the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance. nih.gov

In the realm of antifungal activity, certain indole derivatives have demonstrated significant efficacy. Studies have shown that indole derivatives containing triazole and thiadiazole moieties exhibit excellent antifungal activities against Candida krusei and moderate activities against Candida albicans, with some compounds showing minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL. nih.gov

Antimicrobial Activity of Selected Indole Derivatives
Compound TypeMicroorganismActivityReference
Indole-triazole derivatives (1b, 2b-d, 3b-d)Candida albicansMIC = 3.125 µg/mL nih.gov
Indole-triazole derivative (3d)Candida krusei, MRSASignificant antifungal and antibacterial activity nih.gov
7-hydroxyindoleExtensively drug-resistant Acinetobacter baumannii (XDRAB)Inhibited biofilm formation and eradicated mature biofilms nih.gov

The indole nucleus is a key structural feature of several well-known anti-inflammatory drugs, most notably Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). mdpi.com This has driven extensive research into novel indole derivatives with potent anti-inflammatory and analgesic (pain-relieving) properties, potentially with fewer side effects than traditional NSAIDs. nih.govtandfonline.com

The anti-inflammatory actions of indole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX-1 and COX-2). mdpi.comnih.gov Some newer derivatives have shown selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects. mdpi.comnih.gov Studies have demonstrated that certain indole derivatives can reduce leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

In terms of analgesic effects, various indole derivatives have shown efficacy in animal models of pain. nih.govnih.gov For instance, in an acetic acid-induced writhing test, treatment with certain indole-imidazolidine derivatives led to a significant reduction in the number of writhes, indicating an analgesic effect. nih.gov

Anti-inflammatory and Analgesic Activity of Selected Indole Derivatives
CompoundActivityModel/MechanismReference
LPSF/NN-52 and LPSF/NN-56Anti-inflammatoryReduced leukocyte migration and release of TNF-α and IL-1β nih.gov
LPSF/NN-56Analgesic63.1% decrease in abdominal writhing nih.gov
2-(2-aminophenoxy)-1-(1H-indol-1-yl)ethanone (M2)Anti-inflammatory & AnalgesicSignificant activity in carrageenan-induced paw edema and acetic acid-induced writhing tandfonline.com
Indole-3-substituted isoxazole (B147169) derivatives (106)Anti-inflammatoryReduced carrageenan-induced paw edema by 77.42% mdpi.com

The indole scaffold has proven to be a valuable template for the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). benthamdirect.comnih.gov Delavirdine, an indole-based compound, is a clinically used non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV/AIDS. benthamdirect.comnih.gov

Indole derivatives can inhibit various stages of the viral life cycle. In the context of HIV, they have been shown to be potent inhibitors of key viral enzymes such as reverse transcriptase, integrase, and protease. benthamdirect.comnih.gov More recent research has also focused on their ability to inhibit HIV-1 entry by binding to the envelope glycoprotein (B1211001) gp120, thereby preventing its interaction with the CD4 receptor on host cells. nih.gov

The development of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors is a promising area of research. mdpi.comrsc.org These compounds work by chelating with magnesium ions in the active site of the integrase enzyme, effectively blocking its function. rsc.org

The versatility of the indole ring extends to the development of agents for metabolic and infectious diseases like diabetes and malaria. nih.govresearchgate.net

Antidiabetic Potential: Indole derivatives, both from natural sources and synthetic routes, have been investigated for their potential to manage diabetes. nih.gov Their mechanisms of action can include the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which helps in controlling blood sugar levels. biolmolchem.com Some indole compounds have also been found to interact with targets like PPAR-gamma, which is involved in regulating glucose metabolism. nih.gov

Antimalarial Activity: With the spread of drug-resistant malaria parasites, there is an urgent need for new antimalarial drugs. nih.gov Indole derivatives have shown promise in this area, with many exhibiting potent in vitro and in vivo activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.govacs.org Some synthetic indole derivatives have demonstrated significantly higher in vitro activity than the established antimalarial drug pyrimethamine. researchgate.net A study on indole-sulfonamide derivatives found that several bisindole compounds displayed notable antimalarial effects against a multidrug-resistant strain of P. falciparum. acs.org

The indole structure is central to the neurochemistry of the brain, being the core of the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). pcbiochemres.com This has made indole derivatives a major focus of research for CNS disorders. jpsbr.orgnih.gov Marketed drugs containing the indole moiety are used to treat a range of conditions including depression, psychosis, and epilepsy. nih.gov

The neurobiological activities of indole derivatives are diverse and include:

Antidepressant and Anxiolytic Effects: Many indole compounds exhibit antidepressant and anti-anxiety properties, often through the modulation of the serotonergic system. nih.govresearchgate.net

Anticonvulsant Activity: Several indole derivatives have been synthesized and shown to possess significant anticonvulsant effects in various experimental models. nih.govglobalresearchonline.net

Sedative-Hypnotic Properties: Certain indole derivatives have demonstrated CNS depressant and sedative-hypnotic activities. nih.govglobalresearchonline.net

Neuroprotective Effects: Recent studies have highlighted the neuroprotective potential of indole-based compounds, including their antioxidant properties and their ability to promote the disaggregation of amyloid-beta plaques, which are implicated in Alzheimer's disease. nih.gov

In Vitro Biological Evaluation of 6-Amino-1H-indol-4-ol Derivatives

The indole nucleus is a prominent scaffold in a multitude of natural and synthetic compounds that exhibit significant biological activities. nih.gov Derivatives built upon this core structure, such as those related to this compound, have been the subject of extensive research to evaluate their pharmacological potential across various therapeutic areas. In vitro studies are crucial for the initial screening and characterization of the biological effects of these compounds at a cellular and molecular level.

Derivatives of the indole scaffold have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. nih.gov Studies have investigated their potential in treating cancers such as colorectal and breast cancer.

For instance, a series of indole-aryl amide derivatives were evaluated for their in vitro cytotoxicity against a panel of tumor cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). nih.gov One particular compound in this series showed noteworthy selectivity towards HT29 cells, a malignant colonic cell line, while not affecting healthy human intestinal cells. nih.gov Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov Another study on indolyl-hydrazone derivatives identified compounds with potent cytotoxicity against MCF-7 breast cancer cells, with IC50 values lower than the standard agent staurosporine. mdpi.com One of these derivatives, compound 5, significantly enhanced cell death in MCF-7 cells. mdpi.com

Similarly, spiro oxindole (B195798) derivatives have been tested against MCF-7 and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.gov A compound featuring an N-benzyl substitution with a chloro group on the indolin-2-one scaffold exhibited the most potent activity against both MCF-7 (IC50 of 3.55 ± 0.49 μM) and MDA-MB-231 (IC50 of 4.40 ± 0.468 μM). nih.gov Importantly, these derivatives did not show cytotoxicity towards normal mouse embryonic fibroblast cells. nih.gov Other research has identified 2-phenylimino derivatives and 2,4-thiazolidindiones as active compounds against human colon carcinoma cell lines. nih.gov One derivative primarily inhibited the HT29 cell line, which has high COX-2 expression, while another showed broader antiproliferative properties, suggesting different molecular targets. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Indole Derivatives
Compound TypeCell LineCancer TypeIC50 (μM)Reference
Indole-aryl amide (Compound 2)MCF7Breast Cancer0.81 nih.gov
Indolyl-hydrazone (Compound 5)MCF-7Breast Cancer2.73 ± 0.14 mdpi.com
Indolyl-hydrazone (Compound 8)MCF-7Breast Cancer4.38 ± 0.23 mdpi.com
Spiro oxindole (Compound 6)MCF-7Breast Cancer3.55 ± 0.49 nih.gov
Spiro oxindole (Compound 6)MDA-MB-231Breast Cancer4.40 ± 0.468 nih.gov
Indole-Acrylonitrile (Compound 5c)COLO 205Colon Cancer0.0866 - 0.938 (TGI) nih.gov
Indole-Acrylonitrile (Compound 5c)MDA-MB-468Breast Cancer0.0866 - 0.938 (TGI) nih.gov

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes implicated in disease pathogenesis. Key targets include Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immune evasion, and Acetylcholinesterase (AChE), an enzyme critical to neurotransmission.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a key enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine (B1673888). nih.govmdpi.com Its inhibition is a therapeutic strategy for various diseases, including cancer. nih.gov The search for potent IDO1 inhibitors has been an active area of research, with several small molecule inhibitors advancing to clinical trials. nih.gov The activation of IDO1 is linked to several physiological disorders, making it a significant therapeutic target. academicjournals.org A study investigating IDO inhibition in animal models of depression found that a selective IDO inhibitor, 1-Methyl-DL-tryptophan (1-MT), could alleviate depression-like behaviors by reversing abnormalities in the kynurenine pathway within the brain. mdpi.com

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors block the breakdown of the neurotransmitter acetylcholine, a mechanism used in the treatment of conditions like Alzheimer's disease. nih.govsemanticscholar.org Various reversible AChE inhibitors, including those with a carbamate (B1207046) functional group, are used therapeutically. nih.gov For example, rivastigmine (B141) is a slow-reversible carbamate inhibitor that blocks both AChE and Butyrylcholinesterase (BuChE) and is approved for treating mild-to-moderate Alzheimer's disease. nih.gov An indole alkaloid, 3′,4′,5′,6′-tetradehydrogeissospermine, demonstrated potent inhibition of both AChE and BChE with IC50 values of 0.45 ± 0.01 µM and 0.32 ± 0.02 µM, respectively. semanticscholar.org

Table 2: Enzyme Inhibitory Activity of Selected Indole Derivatives
Compound TypeTarget EnzymeIC50 (μM)Reference
3′,4′,5′,6′-tetradehydrogeissospermineAcetylcholinesterase (AChE)0.45 ± 0.01 semanticscholar.org
3′,4′,5′,6′-tetradehydrogeissospermineButyrylcholinesterase (BChE)0.32 ± 0.02 semanticscholar.org

The structural similarity of the indole nucleus to endogenous neurotransmitters like serotonin has prompted extensive investigation into the interaction of indole derivatives with various neuroreceptors.

5-HT Receptors: Serotonin (5-HT) receptors are involved in numerous biological and neurological processes. nih.gov Certain marine-inspired indole derivatives have been shown to possess high nanomolar affinity for several serotonin receptor subtypes. researchgate.net Specifically, high affinity was observed towards the 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 subtypes. researchgate.net For example, 5-chloro-N,N-dimethyltryptamine shows strong affinity towards 5-HT1A, 5-HT2B, and 5-HT7 receptors. researchgate.net Structure-activity relationship studies have shown that even small structural changes to the indole core can significantly alter binding affinity and selectivity across the diverse family of 5-HT receptors. acnp.org

D2/D3 Dopamine (B1211576) Receptors: Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for treating neuropsychiatric disorders. nih.govresearchgate.net Due to the high similarity between D2 and D3 receptors, developing selective compounds is challenging. researchgate.net Nevertheless, various indole-related derivatives have been synthesized and evaluated for their binding affinities. For instance, a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues were assessed for their affinity for D2, D3, and D4 receptors. researchgate.net Other studies have successfully developed D3 selective antagonists, with some compounds showing over 100-fold selectivity for D3 over D2 receptors. mdpi.com

Table 3: Receptor Binding Affinities (Ki, nM) of Selected Indole Derivatives
Compound TypeReceptorBinding Affinity (Ki, nM)Reference
5-chloro-N,N-dimethyltryptamine5-HT1AHigh nanomolar affinity researchgate.net
5-chloro-N,N-dimethyltryptamine5-HT2BHigh nanomolar affinity researchgate.net
5-chloro-N,N-dimethyltryptamine5-HT7High nanomolar affinity researchgate.net
D2AAK55-HT1A938 ± 41 nih.gov
VK4-416Dopamine D36.84 mdpi.com
VK4-416Dopamine D211,400 mdpi.com

Indole derivatives have emerged as a promising class of antimicrobial agents, showing activity against a broad spectrum of pathogens, including antibiotic-resistant strains. nih.gov

A variety of indole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. nanobioletters.com For example, a series of aminoguanidyl indole derivatives showed significant antibacterial activity against ESKAPE pathogens. nih.gov The most active compound from this series, 4P, displayed rapid bactericidal activity against resistant Klebsiella pneumoniae. nih.gov Studies on other indole derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli. nanobioletters.comnih.govnih.govrsc.org In one study, a series of 1H-indole derivatives were screened against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative), with all compounds exhibiting significant antimicrobial activity. nanobioletters.com

Furthermore, new substituted benzo[g]indazoles have been evaluated for their antibacterial activity against multidrug-resistant bacteria, including methicillin-resistant S. aureus (MRSA), E. coli, and P. aeruginosa. mdpi.com Similarly, carbazole (B46965) derivatives combined with a 1,3,4-oxadiazole (B1194373) scaffold exhibited good antimicrobial activity, with some compounds being particularly active against E. coli and showing exceptional anti-biofilm activity against P. aeruginosa. mdpi.com

Table 4: In Vitro Antimicrobial Activity of Selected Indole Derivatives
Compound TypeBacterial StrainActivity (MIC, μg/mL)Reference
Aminoguanidyl indole (Compound 4P)Resistant Klebsiella pneumoniae 21084 nih.gov
Nitro-benzo[g]indazole (Compound 12a)Neisseria gonorrhoeae250 mdpi.com
Nitro-benzo[g]indazole (Compound 13b)Neisseria gonorrhoeae62.5 mdpi.com
γ-aminoether (Compound 6f)Salmonella typhimurium500 academicjournals.org
γ-aminoether (Compound 6f)Pseudomonas aeruginosa500 academicjournals.org

In Vivo Pharmacological Assessment of this compound Derivatives

Following promising in vitro results, the evaluation of indole derivatives in preclinical animal models is a critical step to determine their therapeutic efficacy and potential for further development.

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons. inotiv.com Animal models, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are essential for testing new therapeutic strategies. nih.govnih.gov

The neuroprotective effects of indole derivatives have been investigated in such models. In an MPTP-induced mouse model of PD, an indole derivative named NC009-1 was found to ameliorate both motor deficits and non-motor depression. nih.govresearchgate.net This compound also increased dopamine and dopamine transporter levels in the striatum and reduced oxidative stress and neuroinflammation in the ventral midbrain of the treated mice. nih.govresearchgate.net The protective effects were associated with the downregulation of inflammatory markers and the upregulation of antioxidant enzymes. nih.gov These findings suggest that indole derivatives like NC009-1 could be potential drug candidates for PD treatment by targeting neuroinflammation and oxidative stress. nih.govresearchgate.net Other studies have also shown that compounds like 6-shogaol (B1671286) can lessen neurodegeneration in rotenone-induced PD models in rats by reducing behavioral and biochemical abnormalities. mdpi.com

Table of Compounds Mentioned

Table 5: List of Compounds
Compound Name/TypeClass/Core Structure
1-Methyl-DL-tryptophan (1-MT)Tryptophan Derivative
3′,4′,5′,6′-tetradehydrogeissospermineIndole Alkaloid
5-chloro-N,N-dimethyltryptamineTryptamine (B22526) Derivative
6-shogaolPhenolic Compound
Aminoguanidyl indolesIndole Derivative
Benzo[g]indazolesIndazole Derivative
Carbazole derivativesCarbazole Derivative
D2AAK5Indole Derivative
Indole-AcrylonitrilesIndole Derivative
Indole-aryl amidesIndole Derivative
Indolyl-hydrazonesIndole Derivative
NC009-1Indole Derivative
RivastigmineCarbamate Inhibitor
Spiro oxindolesOxindole Derivative
StaurosporineIndolocarbazole Alkaloid
VK4-416Dopamine D3 Antagonist
γ-aminoethersAminoether

Pharmacokinetic Data for this compound and its Derivatives Currently Unavailable in Publicly Accessible Literature

A thorough review of scientific literature and databases reveals a lack of published pharmacokinetic studies on the compound this compound and its derivatives. Specifically, data regarding its elimination half-life and tissue distribution are not available in the public domain.

Pharmacokinetic studies are crucial for understanding how a substance is absorbed, distributed, metabolized, and excreted by the body. The elimination half-life determines the time it takes for the concentration of the compound to reduce by half, which is a key parameter for determining dosing intervals. Tissue distribution studies provide insights into where the compound accumulates in the body, which is important for assessing its potential therapeutic effects and toxicity.

While research may be ongoing in private or academic laboratories, the findings have not yet been published in peer-reviewed journals or other accessible sources. Therefore, it is not possible to provide a detailed account of the pharmacokinetic profile of this compound or its derivatives at this time.

Structure Activity Relationship Sar Investigations of 6 Amino 1h Indol 4 Ol Analogs

Influence of Substitutions on the Indole (B1671886) Ring System (e.g., N1, C2, C3, C4, C6)

The indole nucleus is a highly versatile scaffold that allows for substitutions at multiple positions, each having a distinct impact on the molecule's interaction with biological targets. The electron-rich nature of the indole ring makes it highly reactive at its C3 position for electrophilic substitution researchgate.net.

N1 Position: Substitution on the indole nitrogen (N1) has been shown to be a critical determinant of biological activity. In studies of indole-based chalcone derivatives with antiproliferative properties, N-substituted analogs generally exhibited significantly lower potency compared to their N-unsubstituted counterparts. This suggests that an unsubstituted N1 position, with its hydrogen bond-donating capability, may be crucial for optimal activity in certain contexts researchgate.net.

C2 and C3 Positions: The C2 and C3 positions of the indole ring are electronically favored for electrophilic substitution researchgate.net. Modifications at these positions can substantially alter a compound's biological profile. For instance, the introduction of alkoxycarbonyl moieties at the C2 position has been explored in the development of antiproliferative agents researchgate.net. The C3 position is often a site for attaching side chains that can modulate receptor binding and functional activity.

C4, C5, C6, and C7 Positions: The benzene (B151609) portion of the indole ring offers several positions for substitution that can fine-tune the electronic and steric properties of the molecule. Studies on some indole series have shown that substitution at the C4 position can be unfavorable for activity researchgate.net. Conversely, the presence of a methoxy group at the C5 or C6 position was found to contribute to optimal antiproliferative activity researchgate.net. In another study, substitution at the C7 position of the indole ring was found to be the most favorable for inhibitory effects researchgate.net. The linkage position between indole rings in bis-indole compounds also plays a role in molecular shape and biological activity, with 6-6' linkages being preferred in some HIV-1 fusion inhibitors for conforming to the shape of the target's hydrophobic pocket nih.gov.

Table 1: Influence of Methoxy Group Position on Antiproliferative Activity of Indole-Propenone Derivatives Data synthesized from findings on indole-based chalcones researchgate.net.

Substitution PositionObserved Effect on Antiproliferative Activity
C4-MethoxyLeast favorable for activity
C5-MethoxyContributed to optimal activity
C6-MethoxyContributed to optimal activity
C7-MethoxyMost favorable for activity

Role of the Amino Group in Modulating Bioactivity and Receptor Selectivity

The amino group, particularly its position and substitution pattern, is a key modulator of the biological activity and receptor selectivity of indole analogs. While specific data on the 6-amino group of 6-amino-1H-indol-4-ol is limited, studies on related structures provide valuable insights.

In a series of 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole derivatives, modification of the 8-amino group was a primary strategy for investigating serotonin (B10506) receptor binding and pharmacology. The nature of the substituents on the amino nitrogen directly influenced the affinity and selectivity for various serotonin (5-HT) receptor subtypes, such as 5-HT1A, 5-HT1Dα, and 5-HT1Dβ, as well as dopamine (B1211576) receptors nih.gov. For example, an analog featuring a butylglutarimide side chain attached to the amino group demonstrated extremely high selectivity for the 5-HT1A receptor nih.gov. This highlights the amino group as a critical handle for tuning the pharmacological profile of indole-based ligands. The basicity and hydrogen bonding capacity of the amino group can play a pivotal role in anchoring the ligand to the target receptor, often forming key interactions with acidic residues in the binding pocket.

Significance of the Hydroxyl Group in Ligand-Target Interactions

The hydroxyl group is a crucial functional group in medicinal chemistry, primarily due to its ability to act as both a hydrogen bond donor and acceptor. The contribution of a hydroxyl group to binding affinity can be substantial, potentially increasing it by several orders of magnitude researchgate.net.

The position of the hydroxyl group is critical for its effectiveness. For a maximal gain in affinity, the ligand's scaffold must allow for a perfect spatial fit of the hydroxyl group within the binding site to form optimal hydrogen bonds researchgate.net. The introduction of a hydroxyl group to a ligand can significantly enhance its interaction with a target protein by forming hydrogen bonds with surrounding amino acid residues, which can lead to lower intermolecular binding energy and increased inhibitory activity nih.gov.

However, the utility of hydroxyl groups is also tempered by a significant desolvation penalty. This penalty, which can reduce binding affinity, arises from the energy required to remove the ordered water molecules surrounding the polar hydroxyl group before it can interact with the target researchgate.net. Therefore, the net effect of a hydroxyl group on binding affinity is a balance between the favorable hydrogen bonding interactions it forms with the target and the unfavorable energy cost of desolvation researchgate.netnih.gov. In the context of this compound, the 4-hydroxyl group is poised to play a significant role in molecular recognition and binding to its biological targets.

Design Strategies for Novel Derivatives with Enhanced Efficacy, Selectivity, and Reduced Off-Target Effects

The design of novel derivatives of this compound with improved therapeutic properties can be guided by the SAR principles discussed. The goal is to enhance on-target efficacy and selectivity while minimizing interactions with unintended biological targets.

Key Design Strategies Include:

Systematic Substitution Analysis: A thorough investigation of substituents at various positions of the indole ring is crucial. Based on general findings, exploring small, electron-withdrawing or electron-donating groups at positions C5 and C7 could be fruitful, while substitutions at N1 and C4 might be avoided initially researchgate.net.

Modification of the Amino Group: The amino group at the C6 position is a prime target for modification to enhance selectivity. Introducing a variety of side chains with different lengths, steric bulk, and functional groups (e.g., amides, imides, alkyl chains) can systematically probe the chemical space of the target's binding pocket and fine-tune receptor interactions nih.gov.

Bioisosteric Replacement: The hydroxyl and amino groups can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). For example, the hydroxyl group could be replaced with a sulfhydryl group or an amino group, while the amino group could be replaced with other hydrogen-bonding moieties. This can help to probe the specific interactions required for activity and potentially improve pharmacokinetic properties.

Computational Modeling: In silico methods like molecular docking can be employed to predict the binding modes of designed analogs within the active site of a target protein. This can help prioritize the synthesis of compounds that are most likely to have favorable interactions and guide the design of more potent and selective inhibitors nih.gov.

By integrating these strategies, it is possible to rationally design novel analogs of this compound with enhanced efficacy, improved selectivity for their intended biological target, and a reduced potential for off-target effects.

Mechanistic Studies of Biological Action

Identification and Validation of Molecular Targets

Information regarding the specific molecular targets of 6-amino-1H-indol-4-ol is not available in the reviewed scientific literature. Research dedicated to identifying and validating the proteins, enzymes, or receptors with which this compound directly interacts has not been published.

Elucidation of Cellular and Biochemical Pathway Modulation

There is no available data detailing the modulation of cellular and biochemical pathways by this compound. Studies elucidating how this compound may affect signaling cascades, metabolic pathways, or other cellular processes have not been reported.

Characterization of Receptor-Ligand Binding Modes and Dynamics

Specific details concerning the binding modes and dynamics of this compound with any potential biological receptors are currently unknown. Computational and experimental studies characterizing the affinity, and kinetic parameters of its interaction with molecular targets have not been described in the literature.

Enzyme Inhibition Kinetics and Allosteric Modulation

There is no information available on the enzyme inhibition kinetics or potential allosteric modulation effects of this compound. Consequently, data on its inhibitory constants (e.g., Ki, IC50) and its ability to bind to allosteric sites on enzymes are not available.

Future Directions and Therapeutic Prospects

Potential as a Lead Compound for Drug Development

The indole (B1671886) nucleus is a fundamental structural motif in a multitude of approved drugs and biologically active compounds, including those with anticancer, anti-inflammatory, and antipsychotic properties. nih.govpcbiochemres.comnih.gov Its rigid, planar structure and the presence of a hydrogen bond-donating NH group facilitate binding to various biological targets. nih.gov The specific substitution pattern of 6-amino-1H-indol-4-ol, featuring an amino group at position 6 and a hydroxyl group at position 4, provides functional groups that could be critical for target interaction and further chemical modification.

Exploration of Synergistic Effects in Combination Therapies

Combination therapy, where multiple drugs are used to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. nih.gov The goal is often to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. nih.gov

While no studies have specifically examined the synergistic effects of this compound, other indole derivatives have shown significant promise in this area. For example:

Indole-3-carbinol (I3C) and its derivatives have been shown to synergize with conventional chemotherapy drugs like cisplatin (B142131) and doxorubicin (B1662922) in breast cancer models. nih.gov

Indole-based VEGFR inhibitors such as Sunitinib and Famitinib have been studied in combination with other targeted therapies, demonstrating synergistic effects in treating various cancers, including non-small cell lung cancer. rsc.org

These examples establish a precedent for the potential of indole compounds to enhance the efficacy of existing anticancer agents. Future research could involve screening this compound in combination with standard chemotherapeutics against various cancer cell lines to identify any potential synergistic interactions.

Application of Green Chemistry Principles in Scalable Synthesis

Green chemistry focuses on designing chemical processes and products that reduce or eliminate the use and generation of hazardous substances. nih.gov For a compound to be viable for pharmaceutical development, its synthesis must be efficient, cost-effective, and environmentally sustainable, particularly at a large scale. acs.org

Specific scalable or green synthesis methods for this compound have not been detailed in the available literature. However, the field of organic chemistry has seen significant advances in the sustainable synthesis of functionalized indoles. researchgate.net Modern methods often employ:

Water as a solvent: Utilizing water instead of volatile organic compounds is a key principle of green chemistry. nih.gov

Catalyst-free reactions: Developing multicomponent reactions that proceed without a catalyst under mild conditions enhances sustainability. acs.org

Photoredox catalysis: Using visible light to drive reactions offers a green and sustainable approach to constructing complex molecules. researchgate.net

Copper catalysis: The use of less expensive and more abundant metals like copper, instead of precious metals like palladium or rhodium, is being explored for indole functionalization. acs.orgnews-medical.net

A patent for the scalable synthesis of psilocin (3-(2-(dimethylamino)ethyl)-1H-indol-4-ol), an isomer of a derivative of the target compound, highlights the commercial interest in developing efficient routes to substituted 4-hydroxyindoles. google.com Applying these modern, sustainable principles would be a crucial step in the future development of this compound, should it prove to be a valuable therapeutic agent.

Development of Advanced Drug Delivery Systems and Formulations

The therapeutic efficacy of a drug is highly dependent on its formulation and delivery system. Advanced drug delivery systems aim to improve bioavailability, reduce toxicity, and target the drug to its specific site of action. nih.gov For indole-based compounds, particularly in cancer therapy, nanotechnology formulations have been a key area of research. nih.gov

No drug delivery systems have been specifically designed for this compound. However, research on other indole-containing anticancer agents like Sunitinib and Nintedanib has demonstrated the utility of nanoformulations such as nanoparticles to protect the drug from degradation and minimize side effects. nih.gov The pharmacological properties of indole derivatives can be significantly improved by enhancing their solubility and bioavailability, which can be achieved through complexation with metals or encapsulation in delivery vehicles. mdpi.com Should this compound demonstrate promising biological activity, the development of suitable formulations and advanced drug delivery systems would be a critical next step to translate it into a viable therapeutic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-1H-indol-4-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Two primary synthetic approaches are documented:

  • CuI-catalyzed click chemistry : Reacting 3-(2-azidoethyl)-1H-indol-5-ol with 4-ethynylanisole in PEG-400:DMF (2:1) under nitrogen for 12 hours yields 30% product after extraction and crystallization .
  • Extended reaction time : Using 3-(2-aminoethyl)-4-methoxy-1H-indole with 3-vinylaniline in PEG-400:DMF for 48 hours yields 20% product after column chromatography .
    • Optimization Tips :
  • Increase catalyst loading (CuI) to accelerate reaction kinetics.
  • Test solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.
  • Monitor reaction progress via TLC (Rf ~0.49–0.50 in EtOAc:hexanes) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm substituents (e.g., δ 8.62 ppm for indole NH, δ 3.74 ppm for methoxy groups) .
  • HRMS : Validate molecular ions (e.g., [M+H]+ at m/z 335.1512 or 349.1671) .
  • TLC : Use 70:30 EtOAc:hexanes to verify homogeneity .
    • Best Practices : Compare experimental data with computational simulations (e.g., InChI strings ) and reference libraries (NIST Chemistry WebBook ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data (e.g., GC-MS vs. LC-QTOF) when analyzing this compound derivatives?

  • Methodological Answer :

  • Cross-validation : Use GC-MS (EI fragmentation) to confirm molecular weight and LC-QTOF (high-resolution MS/MS) for structural elucidation .
  • Internal standards : Spike samples with deuterated analogs (e.g., retention times at 3.211 min and 6.295 min) to calibrate instruments .
  • Data reconciliation : Analyze fragmentation patterns (e.g., m/z 241.9 and 351.9 for chloro-derivatives ) to distinguish isomers.

Q. What strategies are recommended for addressing contradictions in published data on biological activity or synthetic protocols?

  • Methodological Answer :

  • Systematic review : Replicate experiments under varying conditions (e.g., solvent, temperature) to identify protocol sensitivities .
  • Open data practices : Share raw NMR/HRMS datasets to enable peer validation, balancing transparency with ethical guidelines for sensitive data .
  • Meta-analysis : Compare toxicity profiles (e.g., ChemTox Database ) to resolve conflicting bioactivity claims.

Q. What methodologies are employed to assess the toxicity profile of this compound?

  • Methodological Answer :

  • In vitro assays : Use cell viability tests (e.g., MTT assay) to screen for cytotoxicity.
  • Regulatory databases : Consult NIST and EMCDDA for structural analogs (e.g., 4-OH-MET ) with established toxicity data.
  • Metabolite tracking : Employ LC-QTOF to detect oxidative metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Q. How can researchers navigate regulatory classifications for derivatives in international drug control frameworks?

  • Methodological Answer :

  • Structural analogs : Compare with scheduled compounds (e.g., 4-OH-MET, classified as non-scheduled per CFR ).
  • Pharmacological profiling : Submit derivatives for in vivo euphoria/dependence studies to comply with EMCDDA guidelines .
  • Legal consultation : Collaborate with institutional review boards to align research with regional regulations (e.g., FDA for in vitro use ).

Q. What experimental approaches evaluate the antioxidant potential of this compound in ischemia studies?

  • Methodological Answer :

  • ROS scavenging assays : Measure DPPH/ABTS radical quenching efficiency.
  • In vivo models : Use rodent ischemia-reperfusion injury models to assess neuroprotective effects.
  • Dose-response studies : Optimize concentrations (e.g., 10–100 µM) based on cytotoxicity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.